Lipophilicity and Topological Polar Surface Area: Impact on Permeability and Formulation
The computed XLogP3 of 1,2‑dimethyl‑1H‑indole‑3‑carbaldehyde is 1.8, representing a slight increase in lipophilicity compared to indole‑3‑carboxaldehyde (XLogP3 = 1.7) and 1‑methylindole‑3‑carboxaldehyde (XLogP3 = 1.7) [1]. The topological polar surface area (TPSA) is 22 Ų, identical to that of 1‑methylindole‑3‑carboxaldehyde, but the target compound's increased molecular weight (173.21 g/mol) and enhanced C2‑methyl steric bulk contribute to a distinct pharmacokinetic profile [1][2]. The melting point of 127–129 °C is intermediate between 1‑methylindole‑3‑carboxaldehyde (67–72 °C) and 2‑methylindole‑3‑carboxaldehyde (199–205 °C), offering improved handling stability compared to the low-melting analog while avoiding the extreme crystallinity that may impede solubility .
| Evidence Dimension | Physicochemical properties (XLogP3, TPSA, Melting Point) |
|---|---|
| Target Compound Data | XLogP3: 1.8; TPSA: 22 Ų; MP: 127–129 °C |
| Comparator Or Baseline | Indole-3-carboxaldehyde: XLogP3 1.7, TPSA 36 Ų, MP 193–198 °C; 1-Methylindole-3-carboxaldehyde: XLogP3 1.7, TPSA 22 Ų, MP 67–72 °C; 2-Methylindole-3-carboxaldehyde: XLogP3 N/A, TPSA 22 Ų, MP 199–205 °C |
| Quantified Difference | XLogP3 difference +0.1 vs. I3A and 1‑Me analog; MP difference +60 °C vs. 1‑Me analog, -72 °C vs. 2‑Me analog |
| Conditions | Calculated properties via PubChem XLogP3 3.0; melting points from commercial technical datasheets |
Why This Matters
These physicochemical distinctions influence solid-state handling, solubility in reaction media, and passive membrane permeability—key considerations for chemical process development and early-stage drug candidate selection.
- [1] PubChem. 1,2-Dimethyl-1H-indole-3-carboxaldehyde (CID 599084), Indole-3-carboxaldehyde (CID 10256), 1-Methylindole-3-carboxaldehyde (CID 87894). Retrieved 2026. View Source
- [2] PubChem. Computed descriptors for CID 599084: XLogP3 1.8, TPSA 22 Ų. Retrieved 2026. View Source
